Methyl-13C,d3-amine hydrochloride
Overview
Description
Methyl-13C,d3-amine hydrochloride is a stable isotope-labeled compound, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is widely used in scientific research for tracing and labeling studies due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl-13C,d3-amine hydrochloride involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form Methyl-d3-amine. Finally, Methyl-d3-amine reacts with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-13C,d3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces primary amines.
Scientific Research Applications
Methyl-13C,d3-amine hydrochloride is extensively used in various fields of scientific research:
Chemistry: It is used as an isotope labeling reagent to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of methyl groups in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the synthesis of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of Methyl-13C,d3-amine hydrochloride involves its incorporation into molecules as a labeled methyl group. This allows researchers to trace the metabolic pathways and interactions of the labeled compounds. The isotopic labels do not alter the chemical properties of the compound but provide a means to track its movement and transformation in various systems.
Comparison with Similar Compounds
Similar Compounds
Methyl-d3-amine hydrochloride: Similar to Methyl-13C,d3-amine hydrochloride but lacks the carbon-13 isotope.
Dimethyl-d6-amine hydrochloride: Contains deuterium isotopes but has two methyl groups instead of one.
Methylamine-15N: Contains nitrogen-15 isotope instead of carbon-13 or deuterium.
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in tracing studies compared to compounds labeled with a single isotope.
Properties
IUPAC Name |
trideuterio(113C)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-SPZGMPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583507 | |
Record name | (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-19-0 | |
Record name | (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104809-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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